Akt1/Akt2 Kinase Inhibition
A derivative incorporating the tert-butyl 4-(aminomethyl)indoline-1-carboxylate scaffold demonstrates potent inhibition of human Akt1 and Akt2 kinases with an IC50 of 6 nM in competitive inhibition assays using wild-type full-length amino-terminal polyhistidine-tagged human Akt1 and Akt2 expressed in recombinant baculovirus systems [1]. While direct comparator data for regioisomeric Boc-protected aminomethylindolines (e.g., 5-substituted, 6-substituted) or alternative protecting groups are not reported in the same assay system, this nanomolar potency establishes a quantitative benchmark for kinase-targeting applications.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | N/A - no regioisomer or alternative protecting group data in same assay |
| Quantified Difference | N/A |
| Conditions | Competitive inhibition assay; wild-type full-length amino-terminal polyhistidine-tagged human Akt1 and Akt2 expressed in recombinant baculovirus system; fluorogenic substrate |
Why This Matters
Demonstrates the compound's scaffold utility in generating high-potency kinase inhibitors, supporting procurement for Akt-targeted drug discovery programs.
- [1] BindingDB. BDBM50398359 (CHEMBL2178598). Affinity Data: IC50 6 nM against human Akt1 and Akt2. View Source
